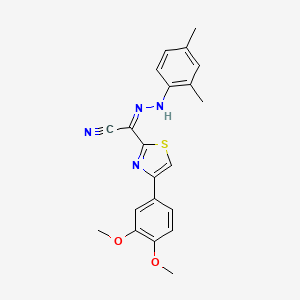

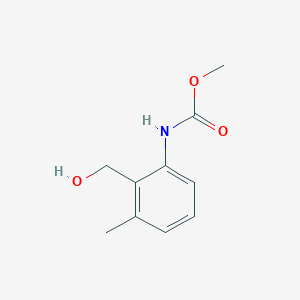

![molecular formula C19H15ClF3N3O2 B2725437 Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 941524-40-9](/img/structure/B2725437.png)

Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate” is a chemical compound that has been studied for its potential applications in the agrochemical and pharmaceutical industries . It is known to be an impurity of Sorafenib, a multiple kinase inhibitor targeting both RAF and receptor tyrosine kinases that promote angiogenesis .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , has been a topic of interest in the agrochemical and pharmaceutical industries . A process for preparing related compounds involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. These structural motifs are thought to contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives often involve the use of fluorine-containing moieties . For instance, one process involves a Pd-catalyzed coupling reaction .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate and related compounds have been extensively studied for their chemical synthesis and reactions. These include the synthesis of various derivatives through processes such as diazotization, coupling reactions, aminomethinylation, and cyclocondensation. For example, Ghozlan et al. (2014) synthesized derivatives through diazotization and coupling with β-naphthol and other reagents, exploring the mechanisms and structures of these compounds (Ghozlan et al., 2014). Balogh et al. (2009) focused on the synthesis of 4-substituted and 6-substituted derivatives through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates (Balogh et al., 2009).

Biological Activities

Several studies have investigated the potential biological activities of these compounds. Markosyan et al. (2020) developed a synthesis method for ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate and studied its antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020). Similarly, Karabasanagouda and Adhikari (2006) synthesized novel 1,8-naphthyridine derivatives and evaluated their antimicrobial potential (Karabasanagouda & Adhikari, 2006).

Catalytic Applications and Polymerization

The compounds also find applications in catalysis and polymer chemistry. Facchetti et al. (2016) discussed the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, highlighting the potential of these compounds in catalytic applications (Facchetti et al., 2016). Additionally, Pang et al. (2003) reported the enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase, a notable example of their use in polymer chemistry (Pang et al., 2003).

Optical Properties and Sensing Applications

Research has also focused on the optical properties of these compounds and their use in sensing applications. Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, showcasing the potential of these compounds in molecular diagnosis, particularly for Alzheimer’s disease (Fa et al., 2015).

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It is likely that this compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a variety of pathways .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have been found to display potent efficacy in various biological activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have been synthesized and characterized by physical and spectral methods .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propriétés

IUPAC Name |

ethyl 4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3N3O2/c1-3-28-18(27)13-9-24-17-12(6-4-10(2)25-17)16(13)26-11-5-7-15(20)14(8-11)19(21,22)23/h4-9H,3H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLWUCSYCXKOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

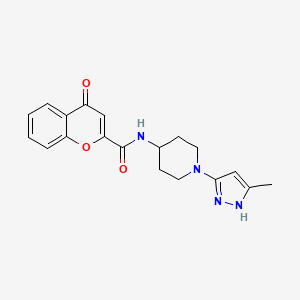

![N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2725371.png)

![N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2725372.png)

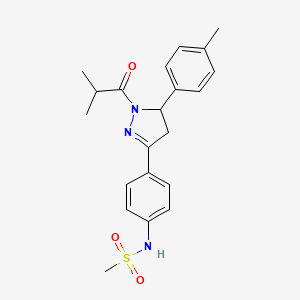

![5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2725373.png)

![N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2725374.png)

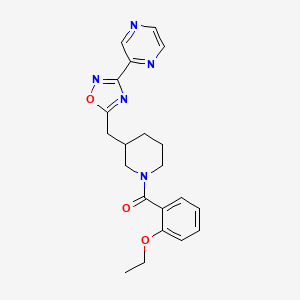

![5-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2725376.png)